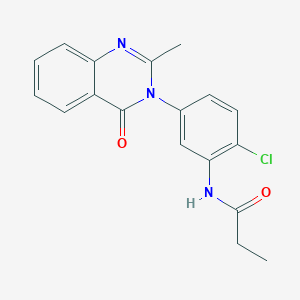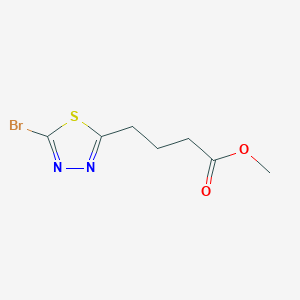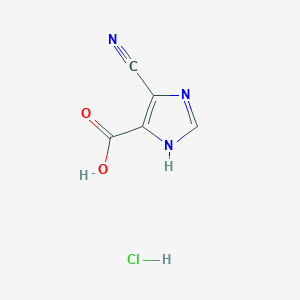![molecular formula C14H17F2N3O B2588007 7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 2200001-35-8](/img/structure/B2588007.png)
7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular formula of this compound is C14H17F2N3O. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrazole and pyrimidine ring .Physical And Chemical Properties Analysis
The molecular weight of this compound is 281.307. Other specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Heterocyclic Chemistry and Biological Activity
The synthesis and exploration of pyrazolo[1,5-a]pyrimidine derivatives have attracted significant interest due to their diverse biological activities and potential applications in medicinal chemistry. Studies have focused on developing novel synthetic routes and evaluating the antimicrobial, anticancer, and anti-inflammatory properties of these compounds.
One study outlined the synthesis of pyrazolo[1,5-a]pyrimidine derivatives through microwave irradiative cyclocondensation, revealing their promising insecticidal and antimicrobial potentials (Deohate & Palaspagar, 2020). Another research effort demonstrated the creation of heterocyclic compounds containing a sulfonamido moiety, aiming to utilize them as antibacterial agents. This work highlighted the significant antibacterial activity of these novel compounds (Azab, Youssef, & El-Bordany, 2013).
Structural Analysis and Molecular Interactions
The structural characteristics and molecular interactions of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied. For instance, the hydrogen-bonded chain of rings in certain derivatives and their framework structures in monohydrate form were detailed, showcasing the importance of hydrogen bonding in dictating the molecular architecture (Portilla et al., 2006).
Synthesis and SAR Studies
The synthesis of bicyclic pyrazolo[1,5-a]pyrimidines as potent and selective COX-2 inhibitors was described, illustrating the modification of pyrimidine substituents to optimize activity. This research underscores the therapeutic potential of these compounds in inflammation-related conditions (Almansa et al., 2001). Additionally, the development of pyrazolo[1,5-a]pyrimidine derivatives as angiotensin II receptor antagonists highlighted their significant in vitro and oral antihypertensive activities, further emphasizing the versatility of this scaffold in drug development (Shiota et al., 1999).
Antiviral and Analgesic Activities
Investigations into the antiviral and analgesic activities of pyrazolo[1,5-a]pyrimidine derivatives revealed their potential against influenza and Coxsackie viruses. This study demonstrates the broad spectrum of biological activities that these compounds can exhibit, offering insights into their use as antiviral agents (Elkina et al., 2020).
Orientations Futures
Pyrimidines, including this compound, have been identified as strategic compounds for optical applications due to several key characteristics . They have simpler and greener synthetic methodologies and tunable photophysical properties . Future research could focus on developing new pyrimidines as anti-inflammatory agents and exploring their potential as fluorophores .
Propriétés
IUPAC Name |
7-(4,4-difluorocyclohexyl)oxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O/c1-9-8-13(19-12(17-9)7-10(2)18-19)20-11-3-5-14(15,16)6-4-11/h7-8,11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSUJRVNOHQDMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2OC3CCC(CC3)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(3,4-difluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2587925.png)

![3-[[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2587927.png)
![(Z)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2587928.png)
![N-(2-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2587929.png)

![7-Amino-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B2587933.png)

![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate](/img/structure/B2587942.png)

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2587945.png)
